4-Morpholino-3-(trifluoromethyl)aniline

Description

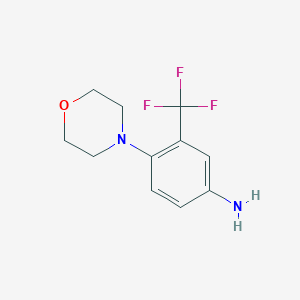

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-yl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKWRSUBQVBAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377925 | |

| Record name | 4-Morpholino-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105316-06-1 | |

| Record name | 4-Morpholino-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Morpholino-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of 4-Morpholino-3-(trifluoromethyl)aniline, a unique chemical entity with significant potential in medicinal chemistry and materials science. While a dedicated CAS number for this specific compound is not publicly cataloged, this guide extrapolates its physicochemical properties, proposes a viable synthetic route, and discusses its potential applications based on the well-documented characteristics of its core structural motifs: the morpholinoaniline scaffold and the trifluoromethyl group. The information is synthesized from data on closely related analogues to provide a robust predictive profile for research and development purposes.

Physicochemical and Identity Data

| Property | Estimated Value / Information | Source Analogue(s) |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₁₁H₁₃F₃N₂O | - |

| Molecular Weight | 262.23 g/mol | - |

| Appearance | Predicted: Light yellow to brown solid/liquid | 3-Fluoro-4-morpholinoaniline[1][4] |

| Boiling Point | >200 °C | 4-Methyl-3-(trifluoromethyl)aniline[5] |

| Density | ~1.2-1.3 g/cm³ | 4-Methyl-3-(trifluoromethyl)aniline[2] |

| Solubility | Soluble in methanol, DMSO, other organic solvents | 3-Fluoro-4-morpholinoaniline,[6] 4-Methyl-3-(trifluoromethyl)aniline[2] |

| pKa | Estimated ~3-4 (Anilinic Nitrogen) | General aniline chemistry |

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis route for this compound involves a two-step process starting from an activated benzene derivative: 1) Nucleophilic Aromatic Substitution (SₙAr), followed by 2) Reduction of a nitro group.

Proposed Synthesis Pathway

The proposed synthesis begins with 4-chloro-3-(trifluoromethyl)nitrobenzene. Morpholine acts as a nucleophile, displacing the chloride. The resulting nitro-intermediate is then reduced to the target aniline.

Detailed Experimental Protocol: Nitro Group Reduction (Adapted)

This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[7][8][9]

Materials and Reagents:

-

4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine (1.0 eq.)

-

Iron powder (Fe) (5.0 eq.)

-

Ammonium chloride (NH₄Cl) (1.0 eq.)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine in a 4:1 mixture of ethanol and water.

-

Addition of Reagents: Add iron powder and ammonium chloride to the suspension.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: a. Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. b. Wash the celite pad with ethanol. c. Concentrate the combined filtrate under reduced pressure to remove the ethanol. d. Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x).

-

Purification: a. Combine the organic layers and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Applications in Research and Drug Development

The title compound is a valuable scaffold for drug discovery due to the synergistic properties of its components.

-

Trifluoromethyl Group: The -CF₃ group is a bioisostere for groups like chlorine and methyl but offers superior metabolic stability and lipophilicity.[3] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions. This group is a hallmark of many modern pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.[3][10]

-

Morpholinoaniline Scaffold: The morpholinoaniline core is present in several approved drugs. For instance, the antibiotic Linezolid features a related 3-fluoro-4-morpholinoaniline structure, highlighting the scaffold's ability to be incorporated into potent therapeutic agents.[1][11] Derivatives of morpholinoanilines have shown promise as anticancer and antimicrobial agents.[12]

Derivatives of this compound are prime candidates for screening as:

-

Kinase inhibitors for oncology applications.

-

Novel antibacterial or antifungal agents.[13]

-

Probes for chemical biology to investigate protein-ligand interactions.

Potential Biological Signaling Pathways

While no specific biological target has been validated for this compound, the trifluoromethylaniline scaffold is a common feature in kinase inhibitors.[14] These drugs typically function by competing with ATP for the binding site on a kinase, thereby inhibiting the downstream signaling cascade that can drive cancer cell proliferation.

Analytical Methods

A standard method for the analysis and purity assessment of this compound and its derivatives would be High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

General Gas Chromatography (GC) Protocol

This is a general protocol for analyzing aniline derivatives and can be optimized for the specific compound.[15]

| Parameter | Recommended Setting |

| Column | AT-210 (or similar mid-polarity capillary column), 30m x 0.53mm ID, 1.0 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 260 °C |

| Oven Program | Initial 50°C, ramp at 3°C/min to 125°C (hold 5 min), then ramp at 45°C/min to 230°C (hold 5 min) |

| Injection Mode | Split (e.g., 1:5) |

| Injection Volume | 1.0 µL |

| Diluent | Dichloromethane or Methanol |

Safety and Handling

A specific Safety Data Sheet (SDS) is not available. The following hazard information is inferred from related compounds like 4-Methyl-3-(trifluoromethyl)aniline and 3-Fluoro-4-morpholinoaniline.[4][5][16][17] Handle this compound with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

| Hazard Category | GHS Classification (Inferred) | Precautionary Statements (Examples) |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. |

Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[18]

References

- 1. innospk.com [innospk.com]

- 2. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Fluoro-4-(4-morpholino)aniline 93246-53-8 [mingyuanchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 10. jelsciences.com [jelsciences.com]

- 11. ossila.com [ossila.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. tsijournals.com [tsijournals.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

4-Morpholino-3-(trifluoromethyl)aniline physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physical and chemical properties, synthesis, and potential applications of 4-Morpholino-3-(trifluoromethyl)aniline. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and precursors to provide a robust resource for scientific applications.

Compound Identification and Properties

This compound is an aromatic amine derivative characterized by a morpholine ring and a trifluoromethyl group attached to the aniline backbone. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical reactivity of the aniline structure.

Table 1: Core Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃F₃N₂O |

| Molecular Weight | 262.23 g/mol |

| CAS Number | Not explicitly assigned; search for related structures may be required. |

Physical and Chemical Properties of Analogues

To provide a predictive context for the properties of this compound, the following tables summarize data for key structural analogues: trifluoromethyl anilines and morpholinoanilines.

Table 2: Properties of Related Trifluoromethyl Aniline Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

|---|---|---|---|---|---|

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 187-188[1] | 1.29[1] | 1.480[2] |

| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 83 °C / 12 mmHg[3] | 1.283 @ 25°C[3] | 1.483 |

| 4-Fluoro-3-(trifluoromethyl)aniline | C₇H₅F₄N | 179.11 | 207-208[4] | 1.393 @ 25°C[4] | 1.466 |

| 4-Methyl-3-(trifluoromethyl)aniline | C₈H₈F₃N | 175.15 | 204[5] | 1.220 @ 25°C[5] | 1.490[5] |

Table 3: Properties of Related Morpholinoaniline Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| 3-Fluoro-4-morpholinoaniline | C₁₀H₁₃FN₂O | 196.22 | 121-123[6][7] | 364.9 ± 42.0[6] | Soluble in methanol[7] |

| 4-Morpholinoaniline | C₁₀H₁₄N₂O | 178.23 | 132-135[8] | ~310.5[8] | Soluble in chloroform, ethyl acetate[8] |

The trifluoromethyl group generally increases the hydrophobicity of a molecule, suggesting that this compound may have limited solubility in polar solvents like water but good solubility in non-polar organic solvents such as toluene or hexane.[9]

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be proposed based on established methodologies for similar compounds. The primary strategy involves a two-step process: a nucleophilic aromatic substitution (SₙAr) followed by the reduction of a nitro group.

Step 1: Nucleophilic Aromatic Substitution (SₙAr) This reaction step is analogous to the synthesis of related fluoro-morpholino compounds.[10]

-

Reactants: A suitable starting material, such as 4-chloro-2-nitro-1-(trifluoromethyl)benzene, is reacted with morpholine.

-

Solvent: A polar aprotic solvent like acetonitrile is typically used.

-

Conditions: The reaction mixture is heated to reflux to facilitate the substitution reaction.

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure, and the crude product is isolated for the next step.

Step 2: Nitro Group Reduction The reduction of the nitro-intermediate to the target aniline can be achieved using methods proven effective for other trifluoromethylated nitroaromatics.[11]

-

Reactants: The intermediate, 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine, is reduced.

-

Reagents: A mixture of iron powder and a mineral acid, such as concentrated hydrochloric acid, in water serves as the reducing agent system.

-

Conditions: The reaction is typically heated (e.g., to 70-100°C) and stirred vigorously. Progress can be monitored using thin-layer chromatography (TLC).[11]

-

Purification: After the reaction is complete, the mixture is cooled. The crude product can be isolated by filtration and then purified, often by recrystallization from a suitable solvent system like an ethanol/water mixture, to yield the final product.[12]

Spectral Information

-

¹H NMR: Protons on the aniline and morpholine rings would appear in the aromatic (~6.5-7.5 ppm) and aliphatic (~3.0-4.0 ppm) regions, respectively. The amino (-NH₂) protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show characteristic peaks for the trifluoromethyl carbon (as a quartet due to C-F coupling) and the aromatic and morpholine carbons.[13]

-

¹⁹F NMR: A single sharp peak corresponding to the -CF₃ group would be expected.[13]

-

IR Spectroscopy: Key peaks would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-O-C stretching from the morpholine ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 262.23.

Applications in Research and Development

Aniline derivatives containing morpholine and trifluoromethyl groups are valuable intermediates in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: Morpholinoanilines are key structural motifs in various active pharmaceutical ingredients (APIs). For example, 3-fluoro-4-morpholinoaniline is a crucial intermediate in the synthesis of the antibiotic Linezolid.[6]

-

Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, valued for its ability to enhance metabolic stability and binding affinity.[9]

-

Drug Discovery: This compound can serve as a versatile building block for creating libraries of novel molecules for screening against various biological targets. The combination of the morpholine group (which can improve pharmacokinetic properties) and the trifluoromethyl group makes it an attractive starting point for developing new therapeutic agents.

References

- 1. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 2. 3-trifluoromethylaniline [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. 4-Fluoro-3-(trifluoromethyl)aniline | 2357-47-3 [chemicalbook.com]

- 5. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. 3-Fluoro-4-(4-morpholino)aniline 93246-53-8 [mingyuanchemical.com]

- 8. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 12. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Morpholino-3-(trifluoromethyl)aniline: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Morpholino-3-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and drug discovery. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related analogues to project its molecular properties, propose a viable synthetic route, and discuss its potential biological significance.

Molecular Structure and Weight

The molecular structure of this compound consists of an aniline ring substituted with a morpholino group at the 4-position and a trifluoromethyl group at the 3-position. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the chemical properties and biological activity of the molecule.

Chemical Formula: C₁₁H₁₃F₃N₂O

Molecular Weight: 262.23 g/mol

The structural details and key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₁H₁₃F₃N₂O |

| Molecular Weight | 262.23 g/mol |

| Appearance (Predicted) | Off-white to light yellow solid |

| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF, and methanol |

Proposed Synthetic Protocol

A plausible synthetic route for this compound can be devised based on established methodologies for the synthesis of related fluoro- and morpholino-substituted anilines. A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, followed by the reduction of a nitro group.

Experimental Protocol: Two-Step Synthesis

Step 1: Nucleophilic Aromatic Substitution to form 4-(2-(Trifluoromethyl)-4-nitrophenyl)morpholine

-

Reactants: To a solution of 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Reduction of the Nitro Group to form this compound

-

Reactants: Dissolve the product from Step 1, 4-(2-(Trifluoromethyl)-4-nitrophenyl)morpholine, in a solvent such as ethanol or methanol. Add a reducing agent. Common reducing systems include iron powder in the presence of an acid like hydrochloric acid or ammonium chloride, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

-

Reaction Conditions: If using iron powder, the reaction is typically heated to reflux for several hours.[2] For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere at room temperature until the nitro group is fully reduced.[1]

-

Work-up and Purification: After the reaction is complete, the solid catalyst (if used) is removed by filtration through celite. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is not available, the structural motifs present in this molecule are common in compounds with significant pharmacological activities. For instance, morpholino-aniline derivatives have been investigated for their anticancer and antimicrobial properties.[3][4][5] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

Many aniline-based kinase inhibitors target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. For example, 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine is a potent inhibitor of the PI3K/mTOR pathway.[6] It is plausible that this compound could exhibit inhibitory activity against kinases in these pathways.

Conclusion

This compound represents a molecule with potential for further investigation in drug discovery. Based on the chemistry of its structural analogues, a reliable synthetic route can be proposed. The presence of the morpholino and trifluoromethyl moieties suggests that this compound may exhibit interesting biological activities, possibly as a kinase inhibitor. Further research is warranted to synthesize this compound and evaluate its pharmacological profile.

References

- 1. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis of 4-Morpholino-3-(trifluoromethyl)aniline

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-morpholino-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical research and development. The document details established methodologies, presents quantitative data, and includes experimental protocols to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its structural motifs, the morpholine ring and the trifluoromethyl group, are prevalent in many biologically active compounds. The morpholine moiety often confers favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability. This guide outlines the primary synthetic strategies for obtaining this valuable building block.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound and its close analogs. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route A: Nucleophilic Aromatic Substitution (SNA)

This pathway begins with a suitable difluoro- or chloro-nitrobenzene derivative, followed by the introduction of the morpholine ring via nucleophilic aromatic substitution and subsequent reduction of the nitro group.

Route B: Palladium-Catalyzed Cross-Coupling

This approach utilizes a pre-functionalized aniline, typically 4-bromo-3-(trifluoromethyl)aniline, and introduces the morpholine moiety through a palladium-catalyzed C-N bond formation reaction, such as the Buchwald-Hartwig amination.

Below is a graphical representation of the general synthetic logic.

Detailed Methodologies and Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the synthesis of this compound.

Route A: Nucleophilic Aromatic Substitution and Reduction

This route is analogous to the synthesis of 3-fluoro-4-morpholinoaniline.[1][2] The starting material would ideally be 1,2-difluoro-4-(trifluoromethyl)benzene or a similar activated aryl halide.

Step 1: Synthesis of 4-(2-Fluoro-4-(trifluoromethyl)phenyl)morpholine (SNA Reaction)

The first step involves the nucleophilic aromatic substitution of a fluorine or other suitable leaving group by morpholine.

Experimental Protocol:

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq.) in acetonitrile, add morpholine (1.1-1.5 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration.

-

Wash the collected solid with a cold solvent (e.g., ethanol/water mixture) to remove impurities.

-

Dry the product under vacuum to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 2: (Nitro Group Reduction)

The nitro intermediate is then reduced to the corresponding aniline.

Experimental Protocol:

-

Suspend the 4-(nitroaryl)morpholine intermediate (1.0 eq.) in a mixture of methanol and water.

-

Add iron powder (Fe, 3-5 eq.) and ammonium chloride (NH₄Cl, 1.0 eq.).

-

Heat the mixture to 70 °C and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain this compound.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

This route is highly effective for the direct coupling of morpholine with 4-bromo-3-(trifluoromethyl)aniline.[3]

Experimental Protocol:

-

Reaction Setup: In a glovebox or under a stream of inert gas (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a bulky phosphine ligand (e.g., X-Phos, 1.2-2.4x eq. relative to Pd), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.2 eq.) to a dry reaction vessel.[3]

-

Reagent Addition: Add 4-bromo-3-(trifluoromethyl)aniline (1.0 eq.) and morpholine (1.1-1.5 eq.).[3]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.[3]

-

Reaction Execution: Seal the vessel and heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[3] Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield this compound.[3]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound via the Buchwald-Hartwig amination route.[3]

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-3-(trifluoromethyl)aniline | [3] |

| Coupling Partner | Morpholine | [3] |

| Catalyst System | Pd₂(dba)₃ / X-Phos | [3] |

| Base | Sodium tert-butoxide (NaOtBu) | [3] |

| Solvent | Toluene or Dioxane | [3] |

| Reaction Temperature | 80-110 °C | [3] |

| Expected Yield | 75-90% | [3] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies. The choice between the nucleophilic aromatic substitution route and the palladium-catalyzed cross-coupling route will depend on factors such as starting material availability, cost, and scalability. The Buchwald-Hartwig amination offers a direct and high-yielding approach, for which a detailed protocol and expected yields are available. This guide provides the necessary information for researchers and scientists to successfully synthesize this important building block for drug discovery and development.

References

Navigating the Landscape of 4-Morpholino-3-(trifluoromethyl)aniline: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the procurement and application of 4-Morpholino-3-(trifluoromethyl)aniline. This document elucidates the current supplier landscape, cost analysis, and key chemical information. Furthermore, it addresses the significant ambiguity surrounding this compound's nomenclature and commercial availability, offering insights into a readily available alternative, 3-Fluoro-4-morpholinoaniline.

The Challenge of Sourcing: Identifying the Correct Chemical Entity

Initial database searches for "this compound" often lead to a variety of structurally similar but distinct molecules. Precise identification is paramount for experimental accuracy. The correct nomenclature and corresponding CAS number for the requested compound is:

-

Chemical Name: 4-Morpholin-4-yl-3-trifluoromethyl-phenylamine

-

CAS Number: 105316-06-1

This specific isomer has a morpholine moiety at the 4-position and a trifluoromethyl group at the 3-position of the aniline ring.

Current Supplier Landscape and Availability

A comprehensive search has revealed limited commercial availability for 4-Morpholin-4-yl-3-trifluoromethyl-phenylamine (CAS: 105316-06-1).

| Supplier | Product Name | CAS Number | Availability |

| Matrix Scientific | 4-Morpholin-4-yl-3-trifluoromethyl-phenylamine | 105316-06-1 | Out of Stock |

The scarcity of this specific isomer suggests it may be a niche research compound or require custom synthesis. Researchers are advised to contact suppliers specializing in custom chemical synthesis for quotations and lead times.

A Readily Available Alternative: 3-Fluoro-4-morpholinoaniline

Given the sourcing challenges for the primary compound of interest, this guide presents a closely related and commercially accessible alternative: 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8). This compound shares the morpholinoaniline core but features a fluoro group at the 3-position instead of a trifluoromethyl group. Its role as an intermediate in the synthesis of the antibiotic linezolid makes it a well-documented and widely available chemical.[1]

Supplier and Cost Analysis for 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8)

The following table summarizes a selection of suppliers and their indicative pricing for 3-Fluoro-4-morpholinoaniline. Prices are subject to change and may vary based on purity, quantity, and supplier.

| Supplier | Purity | Quantity | Price (USD) |

| AKSci | 99% | 5g | $22 |

| AKSci | 99% | 25g | $40 |

| Calicut Surgicals-Ex-Im | 99% | 1 kg | ~$10.30/kg (converted from INR) |

Physicochemical Properties of 3-Fluoro-4-morpholinoaniline

| Property | Value |

| Molecular Formula | C₁₀H₁₃FN₂O |

| Molecular Weight | 196.22 g/mol |

| Appearance | Off-white to brown crystalline powder |

| Melting Point | 121-123 °C |

| Boiling Point | 364.9±42.0 °C at 760 mmHg |

| Purity | Typically >98% |

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

The following is a representative experimental protocol for the synthesis of 3-Fluoro-4-morpholinoaniline, a key intermediate for the antibiotic linezolid. This procedure involves a nucleophilic aromatic substitution followed by a reduction.[1]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

-

In a round-bottom flask, combine 1,2-difluoro-4-nitrobenzene and morpholine.

-

The reaction can be performed under neat conditions or in a suitable solvent such as acetonitrile.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and isolate the product, 4-(2-fluoro-4-nitrophenyl)morpholine, through standard workup and purification procedures.

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

-

Dissolve the 4-(2-fluoro-4-nitrophenyl)morpholine intermediate in a mixture of methanol and water.

-

Add iron powder (Fe) and ammonium chloride (NH₄Cl) to the solution.

-

Heat the mixture to approximately 70°C.

-

Monitor the reduction of the nitro group to an amine.

-

After the reaction is complete, filter the mixture to remove the iron catalyst.

-

Isolate the final product, 3-fluoro-4-morpholinoaniline, from the filtrate by extraction and subsequent purification.

Caption: Synthetic pathway for 3-Fluoro-4-morpholinoaniline.

Relevance in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently found in molecules that inhibit the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[2] The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of protein kinases, contributing to the inhibitor's binding affinity and selectivity.[2]

While a specific signaling pathway for this compound is not documented due to its limited study, its structural components—the morpholine and trifluoromethylaniline moieties—are of significant interest in the development of kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity.

Caption: Inhibition of the PI3K/Akt pathway by morpholine derivatives.

References

Spectroscopic Analysis of 4-Morpholino-3-(trifluoromethyl)aniline: A Technical Overview

Absence of Experimental Data for the Target Compound

Extensive searches of chemical databases and scientific literature have revealed no publicly available experimental spectroscopic data (NMR, IR, MS) for the specific compound 4-Morpholino-3-(trifluoromethyl)aniline . There is no registered CAS number for this molecule, suggesting it is not a commercially available or widely studied compound.

This guide will therefore focus on the available data for the closely related and structurally similar compound, 4-(morpholinomethyl)-3-(trifluoromethyl)aniline . It is crucial to note the structural difference: the presence of a methylene (-CH2-) bridge between the morpholine ring and the aniline ring.

Alternative Compound Analysis: 4-(morpholinomethyl)-3-(trifluoromethyl)aniline

While experimental NMR and IR data for 4-(morpholinomethyl)-3-(trifluoromethyl)aniline are also not found in the public domain, predicted mass spectrometry data is available and can provide valuable information for researchers.[1]

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The predicted data for 4-(morpholinomethyl)-3-(trifluoromethyl)aniline can guide researchers in identifying this compound in reaction mixtures.

Table 1: Predicted Mass Spectrometry Data for 4-(morpholinomethyl)-3-(trifluoromethyl)aniline [1]

| Adduct | m/z |

| [M+H]+ | 261.12093 |

| [M+Na]+ | 283.10287 |

| [M-H]- | 259.10637 |

| [M+NH4]+ | 278.14747 |

| [M+K]+ | 299.07681 |

| [M+H-H2O]+ | 243.11091 |

| [M+HCOO]- | 305.11185 |

| [M+CH3COO]- | 319.12750 |

| [M+Na-2H]- | 281.08832 |

| [M]+ | 260.11310 |

| [M]- | 260.11420 |

m/z: mass-to-charge ratio

General Experimental Protocols for Spectroscopic Analysis of Aromatic Amines

For researchers who may synthesize this compound or its analogue, the following are general experimental protocols for obtaining NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of its atomic nuclei.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR: Acquire a proton NMR spectrum to identify the number, environment, and coupling of hydrogen atoms.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

-

¹⁹F NMR: Given the trifluoromethyl group, a fluorine-19 NMR spectrum would be highly informative, showing a characteristic singlet.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify functional groups.

Protocol:

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for functional groups such as N-H stretching (for the amine), C-F stretching (for the trifluoromethyl group), C-N stretching, and C-O-C stretching (for the morpholine). Primary and secondary amines typically show N–H stretching absorptions in the 3300 to 3500 cm⁻¹ range.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile compounds. Direct infusion is also an option.

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Determine the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The general workflow for the spectroscopic characterization of a synthesized aromatic amine is depicted below.

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 4-Morpholino-3-(trifluoromethyl)aniline: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Morpholino-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on delivering detailed experimental protocols based on established methodologies, such as the shake-flask method coupled with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Furthermore, it includes templates for data presentation and visualizations of experimental and logical workflows to aid researchers, scientists, and drug development professionals in generating and interpreting critical solubility data.

Introduction

This compound is an aniline derivative characterized by a morpholine ring and a trifluoromethyl group. Its structural similarity to compounds like 3-fluoro-4-morpholinoaniline, a known precursor in the synthesis of the antibiotic Linezolid, suggests its potential as a valuable building block in the development of novel therapeutic agents.[1][2][3]

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall development pathway. A thorough understanding of a compound's solubility in various solvents is essential for process chemistry, formulation development, and toxicological studies. This guide outlines the necessary procedures to systematically determine the solubility profile of this compound.

Predicted Solubility Profile

The molecular structure of this compound, which contains a hydrophobic trifluoromethyl group and a polar morpholine moiety, suggests a varied solubility profile. It is predicted to have limited solubility in aqueous solutions due to the hydrophobic nature of the trifluoromethyl group. Conversely, it is expected to be more soluble in various organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of solvents is not widely available in public literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Water | Polar Protic | 25 | |||

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | 25 | |||

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Isopropanol | Polar Protic | 25 | |||

| Acetonitrile | Polar Aprotic | 25 | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | |||

| Dichloromethane (DCM) | Polar Aprotic | 25 | |||

| Ethyl Acetate | Polar Aprotic | 25 | |||

| Toluene | Non-Polar | 25 | |||

| Heptane | Non-Polar | 25 |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7][8]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (as per the table above)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

4.2. Procedure

4.2.1. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

4.2.2. Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

4.2.3. Quantification by HPLC-UV

-

Method Development : Develop a suitable HPLC-UV method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. Methods for analyzing primary aromatic amines are well-established and can be adapted.[9][10][11][12]

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve.

-

Sample Analysis : Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculation : Calculate the original solubility in the solvent by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Logical Flow of a Multi-step Pharmaceutical Synthesis.

References

- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 2. asianpubs.org [asianpubs.org]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. manuallib.com [manuallib.com]

- 11. scielo.br [scielo.br]

- 12. lcms.cz [lcms.cz]

The Pharmacological Potential of Morpholine-Containing Compounds: A Technical Guide for Researchers

Introduction: The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. This technical guide provides an in-depth overview of the diverse biological activities exhibited by morpholine-containing compounds, with a focus on their anticancer, antifungal, antibacterial, anti-inflammatory, and antimalarial potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data: In Vitro Cytotoxicity

A range of morpholine-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [1][2] |

| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [1][2] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1][2] | |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [1][2] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [1][2] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1][2] | |

| Compound 5j | HT-29 (Colon Adenocarcinoma) | 9.657 ± 0.149 | [3] |

| Compound 5c | HT-29 (Colon Adenocarcinoma) | 17.750 ± 1.768 | [3] |

| Thieno[3,2-d]pyrimidine derivative 15e | A375 (Melanoma) | 0.58 | [4] |

Signaling Pathways and Mechanisms of Action

Several morpholine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, often in the G1 phase.[1][2] The mechanism can involve the modulation of key regulatory proteins such as Bcl-2.[2]

Certain morpholine-benzimidazole-oxadiazole and 4-morpholino-2-phenylquinazoline derivatives have been shown to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), respectively.[3][4] These kinases are crucial for angiogenesis and tumor cell proliferation and survival.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Principle: Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the morpholine-containing compound for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat cells with the morpholine compound to induce apoptosis.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Antifungal Activity

Morpholine-based compounds are well-established as agricultural and clinical antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Data: In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters for evaluating antifungal efficacy.

| Compound Class/ID | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Sila-analogue 24 | Candida albicans | 0.5-1 | 1-2 | [5] |

| Cryptococcus neoformans | 0.5 | 1 | [5] | |

| Aspergillus niger | 2 | 4 | [5] | |

| Morpholine Surfactants | Candida albicans | 6.25-200 | Not specified | [6] |

| Cryptococcus neoformans | 6.25-200 | Not specified | [6] | |

| Thiazine-2-amines (20-28) | Aspergillus flavus | 6.25-200 | Not specified | [7] |

| Mucor | 6.25-200 | Not specified | [7] | |

| Rhizopus | 6.25-200 | Not specified | [7] |

Signaling Pathway: Ergosterol Biosynthesis

Morpholine antifungals, such as fenpropimorph and amorolfine, inhibit two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase.[5] This disruption of ergosterol production leads to a compromised cell membrane and ultimately fungal cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

-

Principle: A standardized inoculum of the fungal strain is exposed to serial dilutions of the antifungal compound in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

-

Procedure:

-

Prepare serial dilutions of the morpholine compound in a 96-well microtiter plate.

-

Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Inoculate each well with the fungal suspension.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Visually inspect the wells for turbidity to determine the MIC.

-

Antibacterial Activity

Morpholine derivatives have also been explored for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: In Vitro Antibacterial Activity

The antibacterial efficacy is typically reported as the minimum inhibitory concentration (MIC).

| Compound ID | Bacterial Species | MIC (mg/mL) | Reference |

| Compound 3 | Gram-positive & Gram-negative strains | Not specified (inhibition zone 16-31 mm) | [8][9][10] |

| Compound 4 | Gram-positive & Gram-negative strains | Not specified (inhibition zone 17-26 mm) | [8][9][10] |

| Compound 5 | Gram-positive & Gram-negative strains | 3.125 | [8][9][10] |

| Compound 6 | Gram-positive & Gram-negative strains | 6.25-12.5 | [8][9][10] |

| Compound 12 | Mycobacterium smegmatis | 15.6 (µg/mL) | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The protocol for determining the antibacterial MIC is similar to that for antifungal testing, with adjustments for bacterial growth conditions.

-

Procedure:

-

Perform serial dilutions of the morpholine derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate the microtiter plate wells with the bacterial suspension.

-

Incubate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration with no visible bacterial growth.

-

Anti-inflammatory Activity

Morpholine-containing compounds have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound ID | Assay | IC50/Effect | Reference |

| Compound 3e | iNOS inhibition | 0.48 ± 0.04 mM | [12] |

| Compound 5c | iNOS inhibition | 0.12 ± 0.00 mM | [12] |

| Compound 2 | CFA-induced inflammatory hyperalgesia (in vivo) | ED50 = 1.097 mg/kg | [13][14] |

| V4 & V8 | NO production in LPS-stimulated macrophages | Significant inhibition | [15][16] |

Signaling Pathway: iNOS and COX-2 Inhibition

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. Some morpholine derivatives have been shown to inhibit the expression and/or activity of iNOS and COX-2.[12][15][16]

Experimental Protocols

This colorimetric assay measures the amount of nitrite, a stable breakdown product of NO, in cell culture supernatants.

-

Procedure:

-

Culture macrophages (e.g., RAW 264.7 cells) and stimulate with LPS in the presence or absence of the morpholine compound.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature to allow for color development.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a standard curve.

-

This in vivo model is used to assess the anti-inflammatory and analgesic effects of compounds.

-

Procedure:

-

Inject Complete Freund's Adjuvant (CFA) into the hind paw of a rodent to induce localized inflammation and hyperalgesia.

-

Administer the morpholine compound to the animal.

-

Measure pain responses (e.g., thermal and mechanical hyperalgesia) at different time points.

-

Assess paw edema as a measure of inflammation.

-

Antimalarial Activity

The emergence of drug-resistant malaria parasites necessitates the development of new antimalarial agents. Morpholine-containing compounds have shown promising activity against Plasmodium falciparum.

Quantitative Data: In Vitro and In Vivo Antimalarial Activity

| Compound ID | Parasite Strain | IC50/EC50 | In Vivo Model | Efficacy | Reference |

| Compound 6k | P. falciparum 3D7 | 5.059 ± 0.2036 µM | - | - | [17] |

| Compound 40b | P. falciparum 3D7 | 0.62 µg/mL | - | - | [18] |

| Compound 2 | P. falciparum (3D7) | EC50 = 1 nM | P. berghei (mouse) | ED90 = 0.1–0.3 mg/kg | [19] |

Experimental Protocol: In Vivo Suppressive Test (Peters' 4-Day Test)

This is a standard in vivo assay to evaluate the antimalarial efficacy of a compound.

-

Procedure:

-

Infect mice with Plasmodium berghei.

-

Administer the morpholine compound orally or via another route for four consecutive days, starting 24 hours post-infection.

-

Include positive (e.g., chloroquine) and negative (vehicle) control groups.

-

On day 5, determine the parasitemia in all groups by microscopic examination of Giemsa-stained blood smears.

-

Calculate the percentage of parasite growth suppression compared to the negative control.

-

The morpholine moiety is a versatile and valuable scaffold in drug discovery, contributing to a wide spectrum of biological activities. The compounds highlighted in this guide demonstrate significant potential in the development of new therapies for cancer, fungal and bacterial infections, inflammation, and malaria. The provided data, pathway diagrams, and experimental protocols offer a solid foundation for researchers to further explore and optimize morpholine-containing compounds for clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. njccwei.com [njccwei.com]

- 15. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]

- 16. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. nacalai.com [nacalai.com]

- 19. biocompare.com [biocompare.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in contemporary drug design. Among these, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on the physicochemical and pharmacokinetic properties of therapeutic candidates. Its unique electronic nature and steric profile allow medicinal chemists to meticulously sculpt molecules to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Modulation of Physicochemical Properties

The introduction of a trifluoromethyl group into a molecular scaffold can dramatically alter its fundamental properties. These modifications are critical in transforming a biologically active compound into a viable drug candidate.

Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[1][2] This inherent strength makes the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][4] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, chemists can block common sites of metabolism, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4]

For instance, a study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that position but also conferred a global protective effect on the entire molecule, significantly reducing the number of metabolites formed in a monkey liver microsomal assay.[5] While WIN 54954, a compound with a methyl group, produced 18 metabolic products, its trifluoromethyl analog, compound 9 , resulted in only two minor products.[5]

Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and toxicity. The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88, and its introduction generally increases the overall lipophilicity of a molecule.[6] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[3][7]

However, the relationship between trifluoromethylation and lipophilicity is not always straightforward and can be influenced by the molecular context. For example, in a series of 2-(thiofluoroalkyl)pyridines, the trifluoromethylated analog (SCF3) exhibited the highest lipophilicity (logD⁷·⁴ = 2.13) compared to the non-fluorinated methyl version (SCH3, logD⁷·⁴ = 1.69).[8]

Binding Affinity and Biological Activity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, influencing its interactions with biological targets.[3] This can lead to enhanced binding affinity and, consequently, increased potency and selectivity.[7] The CF3 group can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket.

A statistical analysis of over 28,000 pairs of compounds differing only by a methyl-to-trifluoromethyl substitution revealed that while the substitution does not improve bioactivity on average, in 9.19% of cases, it led to an increase in biological activity by at least an order of magnitude.[2][9] The study also found that CF3 substitution on a benzene ring can be particularly effective at gaining binding energy, with improvements of up to -4.36 kcal/mol.[2]

Quantitative Data on Trifluoromethylated Drugs

The following tables summarize quantitative data from comparative studies of well-known drugs and their analogs, illustrating the impact of the trifluoromethyl group.

Table 1: Comparison of Celecoxib and its Trifluoromethyl Analog (TFM-C)

| Compound | COX-2 Inhibitory Activity (Relative to Celecoxib) | Effect on Arthritis Models |

| Celecoxib | 1 | Mildly suppressive |

| TFM-C | 205-fold lower | More strongly inhibited severity of CIA and CAIA than celecoxib[10] |

CIA: Collagen-Induced Arthritis; CAIA: Collagen Antibody-Induced Arthritis

This data highlights that even with significantly reduced direct enzyme inhibition, a trifluoromethyl analog can exhibit potent in vivo effects through alternative mechanisms, such as suppressing the activation of innate immune cells.[10][11]

Table 2: Comparison of Fluoxetine and its Metabolite Norfluoxetine

| Compound | Stereoisomer | Potency as Serotonin Uptake Inhibitor (in vivo) | Elimination Half-life |

| Fluoxetine | (S)-fluoxetine | - | 4-6 days (chronic)[12][13] |

| Norfluoxetine | (S)-norfluoxetine | More potent than (R)-norfluoxetine (ED50 0.82 mg/kg vs 8.3 mg/kg in mice)[7] | 4-16 days[13] |

| (R)-norfluoxetine | Less potent than (S)-norfluoxetine[7] | - |

Norfluoxetine, the active metabolite of fluoxetine, retains the critical trifluoromethyl group and demonstrates potent activity as a serotonin reuptake inhibitor, contributing significantly to the overall therapeutic effect.[7][14]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds are provided below.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the partition coefficient of a compound between n-octanol and water.

Materials:

-

Test compound

-

n-Octanol (HPLC grade), pre-saturated with water

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning:

-

Add a known volume of the pre-saturated n-octanol and pre-saturated aqueous phase to a glass vial.

-

Spike a small volume of the test compound stock solution into the biphasic system. The final concentration should be within the linear range of the analytical method.

-

-

Equilibration:

-

Securely cap the vials and shake vigorously using a vortex mixer for a set period (e.g., 1 hour) to ensure thorough mixing.

-

Allow the phases to separate by letting the vials stand undisturbed or by centrifugation at a low speed (e.g., 2000 rpm for 10 minutes).

-

-

Sampling: Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases, avoiding contamination of the interface.

-

Quantification: Analyze the concentration of the test compound in each phase using a validated analytical method.

-

Calculation: The logP is calculated using the following formula: logP = log10 ([Compound]octanol / [Compound]aqueous)

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolic clearance of a compound by liver enzymes.

Materials:

-

Test compound

-

Pooled liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Incubator or water bath at 37°C

-

Acetonitrile (ACN) with an internal standard to terminate the reaction

-

96-well plates

-

LC-MS/MS for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a master mix containing phosphate buffer, MgCl2, and liver microsomes (e.g., 0.5 mg/mL final protein concentration).

-

Pre-warm the master mix and the NADPH regenerating system to 37°C.

-

-

Initiation of Reaction:

-

Add the test compound (e.g., 1 µM final concentration) to the wells of a 96-well plate.

-

Add the pre-warmed master mix to the wells.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693 / k.

-

Calculate the intrinsic clearance (CLint) as (0.693 / t½) * (volume of incubation / amount of microsomal protein).[15]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the action of trifluoromethylated drugs and their evaluation.

Caption: Workflow for assessing the properties of a new trifluoromethylated drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. ClinPGx [clinpgx.org]

- 14. benchchem.com [benchchem.com]

- 15. ClinPGx [clinpgx.org]

The Enduring Legacy of the Aniline Scaffold: From Colorful Dyes to Targeted Therapies

An in-depth technical guide on the discovery, history, and applications of substituted anilines in research for researchers, scientists, and drug development professionals.

The journey of the substituted aniline is a compelling narrative of scientific serendipity, chemical innovation, and therapeutic breakthroughs. From its humble origins in the 19th-century dye industry to its current status as a privileged scaffold in modern medicinal chemistry, the aniline core has been a constant source of inspiration and a versatile building block for molecules that have profoundly impacted human health and technology. This technical guide provides a comprehensive overview of the discovery and history of substituted anilines, detailing key synthetic methodologies, their evolution into critical pharmaceutical agents, and the intricate signaling pathways they modulate.

A Chromatic Beginning: The Dawn of the Aniline Dye Industry

The story of aniline begins not in a pharmacy, but in the quest for vibrant colors. In 1826, Otto Unverdorben first isolated aniline from the destructive distillation of indigo, naming it "Crystallin".[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he named "kyanol" due to the blue color it produced with chloride of lime.[2][3] The unification of these discoveries came in 1843 when August Wilhelm von Hofmann demonstrated that these were, in fact, the same compound, which he named aniline.[2]

The pivotal moment that launched the synthetic dye industry arrived in 1856 with the accidental discovery of mauveine by William Henry Perkin, a student of Hofmann.[3][4] While attempting to synthesize the antimalarial drug quinine from a derivative of aniline, Perkin produced a brilliant purple dye.[5] This discovery, coupled with Antoine Béchamp's development of an industrial process for producing aniline from benzene, ignited a revolution in the textile industry and laid the foundation for the German chemical giant BASF (Badische Anilin- und Soda-Fabrik).[2][3] The subsequent decades saw the synthesis of a vast array of aniline-based dyes, including fuchsine, safranin, and induline, forever changing the palette of the world.[1][6]

The Transition to Therapeutics: From Stains to "Magic Bullets"

The utility of aniline derivatives soon extended beyond fabrics and into the realm of medicine. The selective staining of bacteria by aniline dyes inspired Paul Ehrlich to conceive of the "magic bullet" concept – a compound that could selectively target and destroy pathogens without harming the host.[2] This revolutionary idea led to the development of Salvarsan in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis.[2]

The true breakthrough for aniline-based therapeutics came with the discovery of sulfonamides. In the 1930s, Gerhard Domagk at Bayer discovered the antibacterial properties of a red azo dye called Prontosil.[1][7] It was later revealed that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide, an aniline derivative first synthesized in 1908.[1][7] This discovery ushered in the era of antibacterial chemotherapy and led to the development of over 500 sulfa drugs by the 1940s, saving countless lives from bacterial infections.[1]

The analgesic properties of aniline derivatives were also recognized during this period. Acetanilide, introduced in 1886, was one of the first aniline-based pain relievers, though its use was limited by toxicity.[8] This led to the development of phenacetin and, ultimately, to paracetamol (acetaminophen), a much safer and widely used analgesic that is a cornerstone of modern medicine.[8]

Modern Era: Substituted Anilines as Kinase Inhibitors in Oncology

The legacy of substituted anilines continues in the 21st century, with the aniline scaffold being a key component of many targeted cancer therapies. The 4-anilinoquinazoline and 4-anilinopyrimidine motifs are particularly prominent in the design of kinase inhibitors, which block the signaling pathways that drive cancer cell growth and proliferation.[9][10]

Targeting the Epidermal Growth Factor Receptor (EGFR)

Overexpression and mutations of the Epidermal Growth Factor Receptor (EGFR) are common drivers in various cancers. 4-Anilinoquinazoline derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).[10] These molecules competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Table 1: Inhibitory Activity of Selected Aniline-Based EGFR Inhibitors

| Compound | Target(s) | IC50 (nM) | Reference(s) |

| Gefitinib | EGFR | 25.42 | [Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives (2021)] |

| Erlotinib | EGFR | 33.25 | [Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives (2021)] |

| Compound 7i | EGFR | 17.32 | [Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives (2021)] |

Targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)